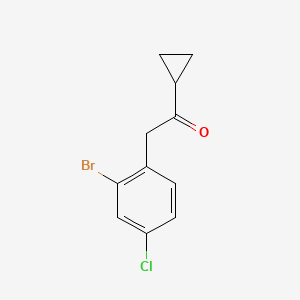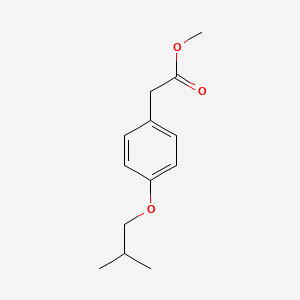
4-(4-Methoxyphenyl)-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group, a methyl group, and a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol typically involves the reaction of 4-methoxyphenylhydrazine with 2-acetylpyridine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized under basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and solvent-free mechanochemical methods to enhance yield and reduce environmental impact .
化学反应分析
Types of Reactions
4-(4-Methoxyphenyl)-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-(4-Methoxyphenyl)-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol has several applications in scientific research:
作用机制
The mechanism of action of 4-(4-Methoxyphenyl)-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For example, as a lipoxygenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of fatty acids to hydroperoxides . This inhibition can modulate inflammatory responses and has potential therapeutic applications in diseases involving oxidative stress.
相似化合物的比较
Similar Compounds
- 4-(4-Methoxyphenyl)-1H-indole
- 4-(4-Methoxyphenyl)-1H-imidazole
- 1-(4-Methoxyphenyl)-4-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1H-pyrrole-3-carbonitrile
Uniqueness
4-(4-Methoxyphenyl)-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to form stable metal complexes and exhibit selective biological activities .
属性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-5-methyl-2-pyridin-2-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H15N3O2/c1-11-15(12-6-8-13(21-2)9-7-12)16(20)19(18-11)14-5-3-4-10-17-14/h3-10,18H,1-2H3 |
InChI 键 |
GJBVWWVTRUKBRZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=N2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



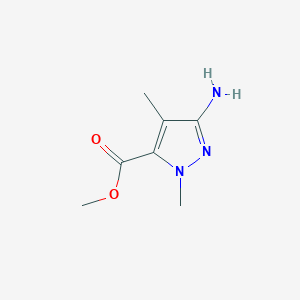
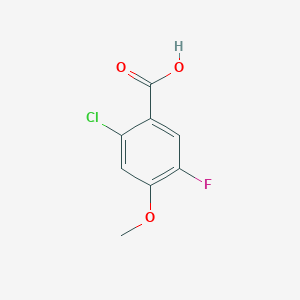
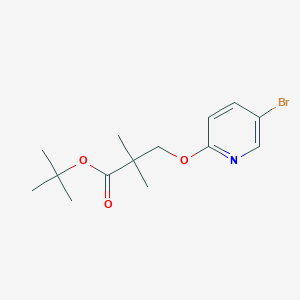
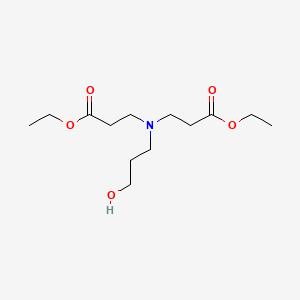
![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)
![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)
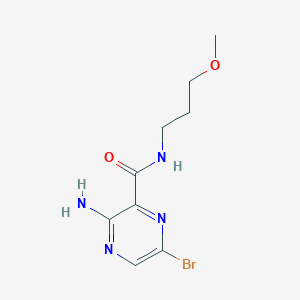

![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)
